molecular formula C15H11BrClN3O4 B2677227 2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate CAS No. 877948-06-6

2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate

Cat. No.: B2677227
CAS No.: 877948-06-6
M. Wt: 412.62
InChI Key: ATSSTMHQCZRONS-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate is a complex organic compound that features both bromine and chlorine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 6-chloropyridine-3-carboxylic acid, which is then esterified to form the corresponding ester. The ester undergoes a reaction with 4-bromobenzoyl hydrazine to form the final product. Key reaction conditions include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine and chlorine sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity to various biological targets. This interaction can modulate pathways involved in cellular processes, making it a candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate
  • 2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 5-chloropyridine-3-carboxylate

Uniqueness

2-[(4-Bromophenyl)formohydrazido]-2-oxoethyl 6-chloropyridine-3-carboxylate is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

[2-[2-(4-bromobenzoyl)hydrazinyl]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClN3O4/c16-11-4-1-9(2-5-11)14(22)20-19-13(21)8-24-15(23)10-3-6-12(17)18-7-10/h1-7H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSSTMHQCZRONS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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